Cas no 1824147-88-7 (Oxirane, 2-(3,3,3-trifluoropropyl)-)

Oxirane, 2-(3,3,3-trifluoropropyl)-, is a fluorinated epoxide compound characterized by its reactive oxirane ring and trifluoropropyl substituent. This structure imparts unique chemical properties, including enhanced electrophilicity and stability under specific conditions. The trifluoropropyl group contributes to increased lipophilicity and resistance to metabolic degradation, making the compound valuable in specialty chemical synthesis. Its reactivity allows for ring-opening reactions, enabling the formation of polyether or polyol derivatives with tailored functionalities. The presence of fluorine atoms further enhances thermal and chemical stability, making it suitable for applications in advanced materials, pharmaceuticals, and agrochemicals. Handling requires caution due to its potential sensitivity to moisture and strong acids or bases.
Oxirane, 2-(3,3,3-trifluoropropyl)- structure
1824147-88-7 structure
Product name:Oxirane, 2-(3,3,3-trifluoropropyl)-
CAS No:1824147-88-7
MF:C5H7F3O
Molecular Weight:140.103692293167
CID:6438828
PubChem ID:54531431

Oxirane, 2-(3,3,3-trifluoropropyl)- 化学的及び物理的性質

名前と識別子

    • Oxirane, 2-(3,3,3-trifluoropropyl)-
    • インチ: 1S/C5H7F3O/c6-5(7,8)2-1-4-3-9-4/h4H,1-3H2
    • InChIKey: AMVADPWUNLXKKK-UHFFFAOYSA-N
    • SMILES: O1CC1CCC(F)(F)F

計算された属性

  • 精确分子量: 140.04489933g/mol
  • 同位素质量: 140.04489933g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 98.9
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 12.5Ų

じっけんとくせい

  • 密度みつど: 1.220±0.06 g/cm3(Predicted)
  • Boiling Point: 78.6±35.0 °C(Predicted)

Oxirane, 2-(3,3,3-trifluoropropyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1929084-0.1g
2-(3,3,3-trifluoropropyl)oxirane
1824147-88-7
0.1g
$678.0 2023-09-17
Enamine
EN300-1929084-5.0g
2-(3,3,3-trifluoropropyl)oxirane
1824147-88-7
5g
$2732.0 2023-06-02
Enamine
EN300-1929084-0.5g
2-(3,3,3-trifluoropropyl)oxirane
1824147-88-7
0.5g
$739.0 2023-09-17
Enamine
EN300-1929084-0.25g
2-(3,3,3-trifluoropropyl)oxirane
1824147-88-7
0.25g
$708.0 2023-09-17
Enamine
EN300-1929084-10g
2-(3,3,3-trifluoropropyl)oxirane
1824147-88-7
10g
$3315.0 2023-09-17
Enamine
EN300-1929084-1.0g
2-(3,3,3-trifluoropropyl)oxirane
1824147-88-7
1g
$943.0 2023-06-02
Enamine
EN300-1929084-1g
2-(3,3,3-trifluoropropyl)oxirane
1824147-88-7
1g
$770.0 2023-09-17
Enamine
EN300-1929084-0.05g
2-(3,3,3-trifluoropropyl)oxirane
1824147-88-7
0.05g
$647.0 2023-09-17
Enamine
EN300-1929084-2.5g
2-(3,3,3-trifluoropropyl)oxirane
1824147-88-7
2.5g
$1509.0 2023-09-17
Enamine
EN300-1929084-10.0g
2-(3,3,3-trifluoropropyl)oxirane
1824147-88-7
10g
$4052.0 2023-06-02

Oxirane, 2-(3,3,3-trifluoropropyl)- 関連文献

Oxirane, 2-(3,3,3-trifluoropropyl)-に関する追加情報

Oxirane, 2-(3,3,3-Trifluoropropyl)-: A Comprehensive Overview

Oxirane, also known as ethylene oxide, is a simple three-membered cyclic ether with the formula C₂H₄O. The compound in question, oxirane, 2-(3,3,3-trifluoropropyl), is a derivative of oxirane where a trifluoropropyl group is attached at the second position of the oxirane ring. This compound is identified by the CAS number 1824147-88-7. The trifluoropropyl group introduces unique chemical properties to the molecule, making it an interesting subject of study in various fields of chemistry and materials science.

The structure of oxirane, 2-(3,3,3-trifluoropropyl) consists of an oxirane ring (a three-membered ring containing two carbons and one oxygen atom) with a trifluoropropyl substituent. The trifluoropropyl group (C₃F₃CH₂-) adds significant fluorine content to the molecule, which can influence its reactivity and physical properties. Fluorine's electronegativity and its ability to create strong carbon-fluorine bonds make this compound potentially useful in applications requiring high thermal stability and chemical resistance.

Recent studies have explored the synthesis and characterization of oxirane derivatives, including those with fluorinated substituents. Researchers have found that the introduction of fluorinated groups can significantly alter the electronic properties of oxirane rings. For instance, the electron-withdrawing effect of the trifluoropropyl group can increase the electrophilicity of the oxirane ring, making it more reactive towards nucleophilic opening reactions. This property is particularly valuable in organic synthesis for creating complex molecules with high precision.

The physical properties of oxirane, 2-(3,3,3-trifluoropropyl) are also a subject of interest. Its boiling point and melting point are influenced by the presence of the trifluoropropyl group. Due to the strong van der Waals forces arising from the fluorinated substituent, this compound exhibits higher thermal stability compared to unsubstituted oxirane. Additionally, its solubility in various solvents has been studied to determine its suitability for use in different chemical processes.

In terms of applications, oxirane derivatives are widely used as intermediates in organic synthesis. The trifluoropropyl-substituted oxirane can serve as a building block for constructing fluorinated polymers or advanced materials with tailored properties. Recent advancements in polymer chemistry have highlighted the potential of such compounds in creating high-performance materials for aerospace, electronics, and medical industries.

The environmental impact and safety profile of oxirane derivatives are critical considerations for their widespread use. Studies have shown that fluorinated compounds can persist in the environment due to their strong carbon-fluorine bonds. However, ongoing research aims to develop sustainable synthesis methods and degradation pathways for such compounds to minimize their environmental footprint.

In conclusion, oxirane, 2-(3,3,3-trifluoropropyl), with CAS number 1824147-88-7, is a fascinating compound with unique chemical properties stemming from its trifluoropropyl substituent. Its reactivity towards nucleophilic opening reactions and thermal stability make it a valuable intermediate in organic synthesis and materials science. As research continues to uncover new applications and improve synthesis methods for this compound and its derivatives likeoxirane derivatives, it holds promise for advancing various industries while addressing environmental concerns.

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